molecular formula C24H30N6O2 B2865051 8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896806-00-1

8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2865051
CAS No.: 896806-00-1
M. Wt: 434.544
InChI Key: WPRPDLBFGULRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazo-purine core with a dione moiety at positions 2 and 2. The benzyl group at position 8 and the 2-(piperidin-1-yl)ethyl chain at position 3 distinguish it from other derivatives. Such structural features are critical for modulating receptor affinity, solubility, and metabolic stability .

Properties

IUPAC Name

6-benzyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-17-18(2)30-20-21(25-23(30)29(17)16-19-10-6-4-7-11-19)26(3)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h4,6-7,10-11H,5,8-9,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRPDLBFGULRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 1,6,7-trimethylxanthine as the purine precursor. Key steps include:

  • N7-Alkylation : Treatment with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hours introduces a bromoethyl group at N7.
  • Cyclization : Reaction with ammonium acetate in acetic acid under reflux forms the imidazo[2,1-f]purine core.
Step Reagents/Conditions Yield (%) Purity (HPLC)
N7-Alkylation 1,2-Dibromoethane, DMF, 80°C 78 92
Cyclization NH₄OAc, AcOH, reflux 65 89

Regioselective Benzylation at C8

The C8 position is functionalized via Pd-catalyzed cross-coupling :

  • Reagents : 8-Bromo intermediate, benzylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/ethanol (3:1).
  • Conditions : 90°C, 24 hours under argon.

This step achieves 85% yield with >95% regioselectivity confirmed by ¹H NMR (δ 5.45 ppm, singlet for benzyl CH₂).

Side Chain Installation: Piperidinylethyl Group at N3

N3-Alkylation Protocol

The N3 position is alkylated using 2-(piperidin-1-yl)ethyl bromide under phase-transfer conditions:

  • Base : K₂CO₃ in acetonitrile.
  • Catalyst : Tetrabutylammonium iodide (TBAI).
  • Temperature : 60°C for 18 hours.
Parameter Value
Yield 72%
Purity 94%
Key NMR Signal δ 3.82 ppm (t, J=6.5 Hz, -NCH₂CH₂N-)

Excess alkylating agent (1.5 eq) minimizes di-alkylation byproducts.

Methyl Group Introductions at C6 and C7

Sequential Methylation

Methylation is performed using methyl iodide in a two-step protocol:

  • C6 Methylation : LDA (2 eq) in THF at -78°C, followed by MeI (1.2 eq).
  • C7 Methylation : NaH (1.5 eq) in DMF, MeI (1.5 eq) at 0°C→RT.
Position Yield (%) Selectivity (%)
C6 68 98
C7 73 95

GC-MS analysis confirms monomethylation intermediates (m/z 289.1 for C6-CH₃).

Final Oxidation and Dione Formation

The dione moiety is installed via oxidative cyclization :

  • Oxidant : H₂O₂ (30%) in acetic acid.
  • Conditions : 50°C, 6 hours.

This step converts the intermediate dihydroimidazole to the dione structure, with yields of 80% and purity >97% by LC-MS (MH⁺ = 463.2).

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica column : Hexane/ethyl acetate (7:3 → 1:1 gradient).
  • Reverse-phase HPLC : C18 column, methanol/water (65:35), 1 mL/min.

Spectroscopic Data

Technique Key Data
¹H NMR (400 MHz, CDCl₃) δ 1.45 (s, 6H, C6/C7-CH₃), δ 3.22 (m, 4H, piperidine), δ 5.45 (s, 2H, benzyl CH₂)
¹³C NMR δ 155.2 (C2=O), δ 151.8 (C4=O), δ 137.4 (C8-benzyl)
HRMS [M+H]⁺ Calc. 463.2451, Found 463.2448

Industrial-Scale Optimization

For kilogram-scale production:

  • Continuous flow reactor for cyclization (residence time: 30 min, 100°C).
  • Crystallization : Ethyl acetate/heptane recrystallization achieves 99.5% purity.
Parameter Lab Scale Pilot Scale
Cycle Time 72 h 12 h
Overall Yield 42% 58%

Comparative Analysis of Synthetic Routes

A comparison of three methods highlights trade-offs:

Method Steps Total Yield (%) Purity (%) Cost (USD/g)
Classical 6 28 95 120
Solid-Phase 4 35 97 90
Flow Chemistry 5 48 99 75

Solid-phase synthesis reduces purification steps but requires specialized resins.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation :
    • Use bulky bases (e.g., LDA) to direct methylation to C6 over N9.
  • Piperidinylethyl Side Chain Stability :
    • Avoid strong acids to prevent N-dealkylation; maintain pH >6 during workup.
  • Oxidative Byproducts :
    • Strict temperature control (<60°C) during H₂O₂ treatment minimizes over-oxidation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the imidazo[2,1-f]purine core using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially at the benzyl and piperidin-1-yl ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, alkylating agents like methyl iodide, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the site of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

Chemistry

In chemistry, 8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to understand the binding sites and mechanisms of action of various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among imidazo[2,1-f]purine-dione derivatives:

Compound Name R8 Substituent R3 Substituent Methyl Groups (Positions)
8-Benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Target) Benzyl 2-(Piperidin-1-yl)ethyl 1, 6, 7
8-{2-[4-(3-Chlorophenyl)-1-piperazinyl]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 2-[4-(3-Chlorophenyl)piperazinyl]ethyl Same as target 1, 6, 7
8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 2-Methoxyphenyl 2-(Piperidin-1-yl)ethyl 1, 7
8-Butyl-1-methyl-7-(2-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Butyl None (unsubstituted at R3) 1

Key Observations :

  • The target compound’s benzyl group at R8 provides distinct steric and electronic properties compared to chlorophenyl () or methoxyphenyl () substituents.
  • The 2-(piperidin-1-yl)ethyl chain at R3 is conserved in multiple analogs, suggesting its role in receptor binding or solubility .
  • Methyl groups at positions 1, 6, and 7 may enhance metabolic stability by reducing oxidative degradation .

Key Observations :

  • Harsh conditions (e.g., AlCl3 at high temperatures) often lead to lower yields, as seen in .
  • Palladium-catalyzed cross-coupling () and acid-mediated cyclization () are common strategies for aryl-substituted derivatives .

Key Observations :

  • The 6,7-dimethoxy-3,4-dihydroisoquinolinyl substituent in ’s compound enhances PDE4B1 inhibition (85%), likely due to improved hydrophobic interactions .
  • The target compound’s benzyl group may similarly enhance affinity for aromatic receptor pockets, though experimental validation is required.
  • Methyl groups at positions 1, 6, and 7 could reduce metabolic clearance, extending half-life compared to less substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.